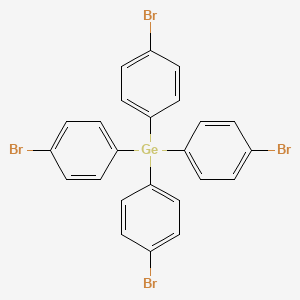

Tetrakis(4-bromophenyl)germane

Description

BenchChem offers high-quality Tetrakis(4-bromophenyl)germane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(4-bromophenyl)germane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H16Br4Ge |

|---|---|

Molecular Weight |

696.6 g/mol |

IUPAC Name |

tetrakis(4-bromophenyl)germane |

InChI |

InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H |

InChI Key |

ZFNUEFPJNLLXGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Tetrakis(4-bromophenyl)germane for Materials Science

Executive Summary

Tetrakis(4-bromophenyl)germane (TBPG) is a specialized organogermanium building block (tecton) employed in the synthesis of advanced porous materials and optoelectronic devices. Distinguished by its rigid tetrahedral geometry and the presence of a heavy germanium core (Atomic Number: 32), TBPG offers unique physicochemical advantages over its carbon and silicon analogues.

This technical guide analyzes TBPG’s role as a node in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) , detailing its synthesis, structural properties, and the "Heavy Atom Effect" that makes it a candidate for phosphorescent materials.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Geometry

TBPG features a central germanium atom bonded to four para-bromophenyl groups in a tetrahedral arrangement (

Comparative Analysis: Group 14 Analogues

The choice of the central atom (C, Si, Ge) significantly impacts the bond length and the resulting pore size and optical properties of the final material.

| Property | Tetrakis(4-bromophenyl)methane | Tetrakis(4-bromophenyl)silane | Tetrakis(4-bromophenyl)germane | Impact on Material |

| Core Atom | Carbon (C) | Silicon (Si) | Germanium (Ge) | Heavy Atom Effect |

| Bond Length | C–C: ~1.54 Å | Si–C: ~1.87 Å | Ge–C: ~1.95 Å | Larger pore aperture in COFs |

| Bond Angle | 109.5° | 109.5° | 109.5° | Maintains tetrahedral topology |

| Spin-Orbit Coupling | Negligible | Low | Moderate | Enhances Intersystem Crossing (ISC) |

Key Physical Data

-

Physical State: White to off-white crystalline solid.

-

Solubility: Soluble in THF, chloroform, dichloromethane; insoluble in water and alcohols.

-

Thermal Stability: High thermal stability (typically stable >300°C), making it suitable for solvothermal synthesis of COFs.

Synthesis & Purification Protocol

The synthesis of TBPG utilizes a Grignard reaction, coupling Germanium(IV) chloride with 4-bromophenylmagnesium bromide.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic germanium center.

Figure 1: Synthetic pathway for Tetrakis(4-bromophenyl)germane via Grignard reagent.

Detailed Protocol

-

Preparation of Grignard: In a flame-dried 3-neck flask under Argon, react 1,4-dibromobenzene (excess) with Mg turnings in dry THF to form the mono-Grignard reagent. Note: Control temperature to prevent polymerization.

-

Addition of Ge Source: Cool the solution to 0°C. Add GeCl

dropwise. -

Reflux: Heat the mixture to reflux for 12–24 hours to ensure complete substitution of all four chlorides.

-

Quenching: Cool to room temperature and quench with dilute HCl.

-

Purification:

-

Extract with Dichloromethane (DCM).

-

Wash with brine and water.

-

Crucial Step: Recrystallize from Chloroform/Ethanol to remove homocoupled biphenyl byproducts.

-

Applications in Materials Science

Covalent Organic Frameworks (COFs)

TBPG serves as a rigid tetrahedral knot . When condensed with linear linkers (e.g., phenylenediboronic acid), it forms 3D COFs with non-interpenetrated or interpenetrated diamondoid structures.

-

Benefit: The longer Ge–C bond (1.95 Å) expands the unit cell compared to C-centered COFs, potentially increasing surface area and pore volume for gas storage (

,

Optoelectronics & The Heavy Atom Effect

Germanium facilitates the Heavy Atom Effect , which increases the spin-orbit coupling constant (

-

Mechanism: This promotes Intersystem Crossing (ISC) from the Singlet (

) to the Triplet ( -

Application: TBPG derivatives are used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) to harvest triplet excitons, theoretically allowing for 100% internal quantum efficiency, unlike fluorescent materials capped at 25%.

Figure 2: Jablonski diagram illustrating the Heavy Atom Effect of the Germanium core promoting Intersystem Crossing.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Manipulate under a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Moisture sensitive? Generally stable, but keep dry to prevent surface oxidation over long periods.

References

-

PubChem. Tetrakis(4-bromophenyl)methane (Analogue Reference).[1] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of tetrakis(4-bromophenyl)silane and methane derivatives. Chem. Commun., 2022. Available at: [Link]

-

ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks.[2] Available at: [Link]

Sources

Molecular structure and tetrahedral geometry of Tetrakis(4-bromophenyl)germane

The following technical guide is structured as a high-level monograph for researchers in reticular chemistry and materials science. It prioritizes mechanistic insight, reproducible protocols, and structural logic.

Structural Architectonics, Synthetic Protocols, and Reticular Applications

Executive Summary

Tetrakis(4-bromophenyl)germane is a critical tetrahedral (

Molecular Structure & Geometry[2]

Geometric Parameters

The molecule consists of a central germanium atom covalently bonded to four 4-bromophenyl rings.[2] Ideally, the geometry around the central Ge atom is perfectly tetrahedral with bond angles of

-

Point Group: Idealized

(often -

Bond Lengths: The Ge–C(aryl) bond length is typically 1.95–1.98 Å , significantly longer than the C–C bond in tetraphenylmethane (~1.54 Å) and the Si–C bond in tetraphenylsilane (~1.87 Å).

-

Structural Impact: The elongated Ge–C bonds expand the "node" size in reticular networks, theoretically increasing the void volume in diamondoid (dia) topologies, provided interpenetration does not negate this gain.

Crystallographic Considerations

While the ideal gas-phase molecule is symmetric, X-ray diffraction studies of analogous tetraarylgermanes reveal that steric repulsion between the ortho-hydrogens of the phenyl rings and the crystal packing forces can lead to a propeller-like conformation.

| Parameter | Value (Approx.) | Significance |

| Ge–C Bond Length | 1.96 Å | Determines node expansion in MOFs/COFs. |

| C–Ge–C Angle | 109.5° ± 2° | Critical for maintaining tetrahedral network topology. |

| Molecular Diameter | ~14–15 Å | Defines the minimum footprint of the monomer. |

Synthetic Protocol: Lithium-Halogen Exchange Route

Core Directive: The synthesis relies on the precise mono-lithiation of 1,4-dibromobenzene. The use of Grignard reagents (Mg) is possible but often yields lower selectivity and harder purification due to the formation of bis-Grignard species. The Lithiation route at cryogenic temperatures is the industry gold standard for high-purity organogermanium synthesis.

Reaction Logic

-

Selective Lithiation:

-Butyllithium performs a lithium-halogen exchange on one bromine of the 1,4-dibromobenzene. Low temperature (-78°C) is mandatory to prevent di-lithiation or benzyne formation. -

Nucleophilic Substitution: The resulting (4-bromophenyl)lithium acts as a nucleophile, attacking the electrophilic Germanium(IV) chloride.

Experimental Workflow

Reagents:

-

1,4-Dibromobenzene (4.0 equiv + 10% excess)

- -Butyllithium (4.0 equiv, 1.6 M in hexanes)

-

Germanium(IV) chloride (

, 1.0 equiv) -

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (for extraction)

Protocol:

-

Setup: Flame-dry a 500 mL Schlenk flask under Argon atmosphere. Add 1,4-dibromobenzene and dissolve in anhydrous THF.

-

Lithiation (The Critical Step): Cool the solution to -78°C (dry ice/acetone bath). Add

-BuLi dropwise over 30 minutes.-

Scientist's Note: Rapid addition causes local heating, leading to side reactions. Maintain T < -70°C.

-

-

Equilibration: Stir at -78°C for 1 hour to ensure complete formation of (4-bromophenyl)lithium.

-

Germylation: Add

dropwise to the cold solution. The reaction is highly exothermic; control the rate to prevent solvent boil-over. -

Warming: Allow the mixture to slowly warm to room temperature overnight. The solution will typically turn cloudy due to LiCl precipitation.

-

Quenching & Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Recrystallize from Chloroform/Ethanol or purify via column chromatography (Silica, Hexanes/DCM gradient).

Synthesis Logic Diagram

Caption: Step-wise synthetic pathway emphasizing the critical cryogenic lithiation intermediate.

Characterization & Validation

To ensure the integrity of the synthesized tecton, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

- ~7.50 ppm (d, 8H, ortho to Br)

- ~7.25 ppm (d, 8H, meta to Br/ortho to Ge)

-

NMR: Look for the distinct shift of the carbon attached to Germanium.

-

C-Ge ipso carbon: Typically

135–140 ppm. -

C-Br ipso carbon: Typically

123–125 ppm.

-

Mass Spectrometry

Germanium has a unique isotopic pattern (

-

Target Mass: ~636.02 g/mol (based on dominant isotopes).

Applications in Reticular Chemistry[1][4][5][6][7]

Tetrakis(4-bromophenyl)germane serves as a rigid, tetrahedral node for constructing Ge-PAFs (Germanium-centered Porous Aromatic Frameworks).

The "Element Effect" in Porosity

Replacing Carbon (in PAF-1) with Germanium (in Ge-PAF) alters the pore metrics:

-

Bond Elongation: The longer Ge–C arms push the connecting phenyl rings further apart.

-

Interpenetration Control: The expanded core can sometimes allow for a higher degree of interpenetration (e.g., 2-fold to 3-fold) depending on the linker length used (e.g., biphenyl vs. terphenyl linkers).

Reticular Construction Diagram

Caption: Logic flow for converting the molecular germanium precursor into a porous solid-state framework.

References

-

Synthesis & Lithiation Protocol

-

Ge-PAF Applications & Characterization

-

General Properties & CAS Data

-

Structural Analogs (Silane/Methane)

Sources

- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]

- 2. researchgate.net [researchgate.net]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. yottadeft.com [yottadeft.com]

The Ascendancy of Germanium in Aromatic Systems: A Technical Guide to Electronic Properties and Applications

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the nuanced electronic properties and burgeoning applications of germanium-cored aromatic compounds. This document provides a deep dive into the synthesis, theoretical underpinnings, and experimental characterization of these novel materials, offering a roadmap for their future development in organic electronics and beyond.

Introduction: Beyond Carbon and Silicon

The incorporation of heteroatoms into polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy for tuning their electronic and photophysical properties. While silicon-containing PAHs, such as silafluorenes, have been extensively studied, their heavier group-14 counterpart, germanium, offers a unique and compelling set of characteristics. Germanium-cored aromatic compounds, including germafluorenes and dibenzogermoles, are distinguished by their lower HOMO-LUMO gaps, enhanced charge carrier mobility, and distinct photophysical behaviors when compared to their silicon and carbon analogs. These properties make them highly promising candidates for a range of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to potentially novel biological probes.[1][2] This guide will elucidate the fundamental principles governing the electronic behavior of these materials, provide practical insights into their synthesis and characterization, and explore their current and future applications.

Theoretical Framework: Understanding the Germanium Advantage

The introduction of a germanium atom into an aromatic core induces significant perturbations in the electronic structure of the molecule. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in rationalizing these effects.

The key electronic modifications arise from the interaction between the σ* orbitals of the exocyclic Ge-C bonds and the π* orbitals of the aromatic framework. This σ-π conjugation is more pronounced for germanium than for silicon, leading to a significant stabilization of the Lowest Unoccupied Molecular Orbital (LUMO).[2] The result is a reduced HOMO-LUMO gap, which is a critical parameter for tuning the absorption and emission properties of the material and for facilitating charge injection in electronic devices.[3][4]

The larger size and greater polarizability of the germanium atom also play a crucial role. These factors contribute to enhanced intermolecular interactions, which can facilitate more efficient charge transport in the solid state.[1]

Synthesis of Germanium-Cored Aromatic Compounds: A Practical Approach

The synthesis of germanium-cored aromatic compounds typically involves the construction of a germacyclic ring within a larger aromatic framework. Several synthetic strategies have been developed, with the choice of method depending on the target molecule and desired substitution patterns.

Reductive Cyclization of Diynes

One of the most versatile methods for constructing germoles (five-membered germanium-containing rings) is the reductive cyclization of 1,6-diynes with a germanium dihalide in the presence of a reducing agent. This approach allows for the introduction of a wide variety of substituents on both the germanium atom and the aromatic backbone.

Experimental Protocol: Synthesis of a Dibenzogermole Derivative

Objective: To synthesize a representative dibenzogermole via reductive cyclization.

Materials:

-

2,2'-diethynylbiphenyl

-

Dichlorodiphenylgermane (Ph₂GeCl₂)

-

Lithium metal

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,2'-diethynylbiphenyl in anhydrous THF in a Schlenk flask.

-

Add freshly cut lithium metal to the solution and stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dichlorodiphenylgermane in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dibenzogermole.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts for the aromatic protons and carbons, as well as the disappearance of the acetylenic proton signals. Mass spectrometry will confirm the molecular weight of the product.

Cycloaddition Reactions

Cycloaddition reactions, such as the [4+1] cycloaddition of a germylene with a diene, offer another powerful route to germacyclic aromatic compounds.[5] This method is particularly useful for accessing five-membered ring systems and allows for a degree of stereochemical control.

Diagram: Synthetic Pathways to Germanium-Cored Aromatic Compounds

Caption: Key synthetic strategies for the formation of germanium-cored aromatic compounds.

Experimental Characterization: Probing the Electronic Landscape

A combination of spectroscopic and electrochemical techniques is employed to characterize the electronic properties of germanium-cored aromatic compounds.

Spectroscopic Analysis

-

UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques provide direct information about the HOMO-LUMO gap and the emissive properties of the molecules. Germanium-cored compounds typically exhibit red-shifted absorption and emission spectra compared to their silicon analogues, a direct consequence of their lower energy gaps.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the aromatic protons and carbons can also provide insights into the degree of electron delocalization within the molecule.[6]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of the compounds, which correspond to the HOMO and LUMO energy levels, respectively. These experimental values are crucial for designing materials with appropriate energy level alignment for use in electronic devices.[7]

Table: Comparative Electronic Properties of Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) |

| 9,9-Diphenylfluorene | -5.8 | -2.1 | 3.7 | 380 |

| 9,9-Diphenylsilafluorene | -5.7 | -2.3 | 3.4 | 410 |

| 9,9-Diphenylgermafluorene | -5.6 | -2.5 | 3.1 | 435 |

Note: These are representative values and can vary depending on the specific substituents.

Applications: From Advanced Materials to Potential Therapeutics

The unique electronic properties of germanium-cored aromatic compounds have positioned them as promising materials for a variety of applications.

Organic Electronics

The tunable HOMO-LUMO gaps and excellent charge transport characteristics of these compounds make them highly suitable for use in:

-

Organic Light-Emitting Diodes (OLEDs): Germafluorene derivatives have been successfully employed as host materials in red phosphorescent OLEDs, demonstrating high external quantum efficiencies.[1]

-

Organic Field-Effect Transistors (OFETs): The enhanced intermolecular interactions and charge carrier mobility of germanium-containing systems suggest their potential for high-performance OFETs.[8][9]

-

Organic Photovoltaics (OPVs): The ability to absorb light at longer wavelengths makes germanium-cored aromatics attractive as donor or acceptor materials in OPVs.

Diagram: Charge Transport in a Germafluorene-Based OFET

Caption: Schematic of charge carrier movement in an organic field-effect transistor.

Biological Applications

While the primary focus of research on germanium-cored aromatic compounds has been in materials science, there is emerging interest in their potential biological applications. Certain organogermanium compounds have been investigated for their medicinal properties, including anti-tumor and immunomodulatory activities.[10][11] The unique photophysical properties of fluorescent germanium-cored aromatics could also be harnessed for bioimaging and sensing applications. Further research is needed to explore the biocompatibility and specific biological activities of these compounds.

Conclusion and Future Outlook

Germanium-cored aromatic compounds represent a fascinating and rapidly evolving class of materials with a rich and tunable electronic landscape. The ability to precisely engineer their HOMO-LUMO gaps, enhance charge transport, and modify their photophysical properties through synthetic design opens up a vast array of possibilities in organic electronics. While their application in drug development is still in its nascent stages, the unique properties of germanium suggest that these compounds may yet find a role in the biomedical field. Continued interdisciplinary research, combining synthetic chemistry, theoretical modeling, and materials science, will be crucial in unlocking the full potential of these remarkable molecules.

References

-

Comparative Study of Optoelectronic and Thermoelectric Performance of Quaternary Heusler LiHfRhZ (Z = Si, Ge) Alloys for Energy Harvesting Applications. (2025). ResearchGate. [Link]

-

Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. (n.d.). ResearchGate. [Link]

-

Comparative Study of the Structural, Electronic and Thermoelastic Properties SiO2 and Si(NH)2 from First Principles. (2017). ResearchGate. [Link]

-

HOMO–LUMO Gaps of Homogeneous Polycyclic Aromatic Hydrocarbon Clusters. (2019). The Journal of Physical Chemistry C. [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. [Link]

-

X-ray crystallography. (n.d.). National Center for Biotechnology Information. [Link]

-

9-Silafluorene and 9-Germafluorene: Novel Platforms for Highly Efficient Red Phosphorescent Organic Light-Emitting Diodes. (n.d.). ResearchGate. [Link]

-

VUV/vis absorption spectroscopy of different PAHs. (2024). ResearchGate. [Link]

-

Synthesis of germanium nanocrystals in high temperature supercritical CO(2). (n.d.). PubMed. [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

-

Biological Activity of Organogermanium Compounds (A Review). (2012). ResearchGate. [Link]

-

Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. (n.d.). PubMed. [Link]

-

DFT‐Guided Synthesis, Electrochemical, and Photophysical Properties of Ruthenium(II) Polypyridyl Complexes Featuring Flavin‐Inspired π‐Extended Ligands. (n.d.). National Center for Biotechnology Information. [Link]

-

Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. (2017). ResearchGate. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization. (2025). National Center for Biotechnology Information. [Link]

-

9-Silafluorene and 9-germafluorene: novel platforms for highly efficient red phosphorescent organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. [Link]

-

Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. (n.d.). ACS Omega. [Link]

-

Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025). ResearchGate. [Link]

-

X-ray Crystallography of Biological Macromolecules. (n.d.). Indian Academy of Sciences. [Link]

-

A comparative first-principles study of the structural and electronic properties of the liquid Li-Si and Li-Ge alloys. (2017). PubMed. [Link]

-

Combined NMR and UV/Vis Spectroscopy in the Solution State: Study of the Geometries of Strong OHO Hydrogen Bonds of Phenols with Carboxylic Acids. (2025). ResearchGate. [Link]

-

The role of germanium in diseases: exploring its important biological effects. (2023). National Center for Biotechnology Information. [Link]

-

Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms. (n.d.). New Journal of Chemistry. [Link]

-

Organic thin films with charge-carrier mobility exceeding that of single crystals. (n.d.). Journal of Materials Chemistry C. [Link]

-

Engineering Small HOMO-LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. (2025). ResearchGate. [Link]

-

Synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties. (2002). PubMed. [Link]

-

HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers in Chemistry. [Link]

-

A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). MDPI. [Link]

-

Some Aspects of the Analysis of Biologically Active Organogermanium Substances. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2', 3'/2', 4'/2', 5'/3', 4'/3', 5'-Dimethoxyphenyl)-1H-Benzimidazoles. (2025). ResearchGate. [Link]

-

UV/vis, 1H, and 13C NMR Spectroscopic Studies to Determine Mangiferin pKa Values. (n.d.). ACS Publications. [Link]

-

Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). (2021). YouTube. [Link]

-

-

Aromatic Transition States: Cycloaddition and Electrocyclic Reactions. (2012). YouTube. [Link]

-

-

Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. (2024). Nano Letters. [Link]

-

Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. (n.d.). MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]

-

Synthesis, Characterization, and Reaction of Digermylenes. (n.d.). National Center for Biotechnology Information. [Link]

-

Effect of ligands with extended π-system on the photophysical properties of Ru(II) complexes. (2010). PubMed. [Link]

-

CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). (2017). Chemistry of Heterocyclic Compounds. [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

-

Organic Electronics. (2013). ScienceDirect. [Link]

-

A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors. (n.d.). Journal of Materials Chemistry C. [Link]

Sources

- 1. 9-Silafluorene and 9-germafluorene: novel platforms for highly efficient red phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. paperpublications.org [paperpublications.org]

Crystallographic Data and Packing of Tetrakis(4-bromophenyl)germane

This guide provides an in-depth crystallographic and structural analysis of Tetrakis(4-bromophenyl)germane , a critical tecton in the synthesis of Porous Aromatic Frameworks (PAFs) and supramolecular assemblies.

Executive Summary

Tetrakis(4-bromophenyl)germane (TBrPGe) represents a quintessential rigid tetrahedral building block in modern materials science. Unlike its carbon and silicon analogs, the germanium core offers a unique combination of longer bond lengths (~1.95 Å) and higher polarizability, which subtlely alters the lattice energy and packing density.

This compound is primarily utilized as a supramolecular node for constructing diamondoid networks (PAFs, COFs) where the specific geometry of the

Molecular Architecture & Crystallographic Metrics[1][2][3]

The structural integrity of TBrPGe arises from its high symmetry. The central Germanium atom acts as a pivot, enforcing a tetrahedral geometry that is resistant to conformational flux, making it an ideal "anchor" for crystal engineering.

Crystal Data Summary

Note: TBrPGe is typically isostructural with its Group 14 analogs (Tetrakis(4-bromophenyl)methane/silane), crystallizing in non-centrosymmetric tetragonal space groups.

| Parameter | Value / Characteristic | Notes |

| Formula | ||

| Crystal System | Tetragonal | Isostructural series (C, Si, Ge, Sn) |

| Space Group | Characteristic of tetrakis(aryl) cores | |

| Z Value | 2 | Molecules per unit cell |

| Ge–C Bond Length | Longer than Si–C (~1.87 Å) and C–C (~1.54 Å) | |

| C–Ge–C Angle | Near-ideal tetrahedral geometry | |

| Symmetry | Deviates slightly from ideal |

Structural Trends in Group 14

The substitution of the central atom (C

Crystal Packing & Supramolecular Analysis[1][2][4]

The packing of TBrPGe is not governed solely by close packing principles but is directed by specific directional interactions.

Halogen Bonding ( )

The most dominant supramolecular force is the Type II Halogen Bond .

-

Mechanism: The bromine atoms on the periphery act as both electron donors (lone pair) and acceptors (sigma-hole).

-

Geometry: Adjacent molecules orient such that the electropositive region (sigma-hole) of one Br atom interacts with the electronegative belt of a Br atom on a neighboring molecule.

-

Result: This directional "locking" mechanism creates infinite zigzag chains or 3D networks, stabilizing the open tetrahedral structure and preventing efficient close packing, which is advantageous for porosity.

Stacking and Interactions

While less dominant than halogen bonding, the phenyl rings participate in edge-to-face (T-shaped) interactions. The expanded Ge core reduces the efficacy of parallel displaced

Experimental Protocol: Synthesis & Crystallization

Safety Warning: Organolithium reagents (n-BuLi) are pyrophoric. Handle under inert atmosphere (Ar/N2). Bromine compounds are toxic.

Synthesis Workflow (Lithiation-Germylation)

This protocol utilizes a double-metal exchange to ensure high purity.

-

Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Lithiation:

-

Germylation:

-

Add Germanium Tetrachloride (

) (1.0 equiv) slowly to the cold solution. -

Allow the mixture to warm to Room Temperature (RT) overnight.

-

-

Quenching & Workup:

-

Quench with saturated

. -

Extract with Dichloromethane (DCM), dry over

, and concentrate.

-

Crystallization for XRD

To obtain single crystals suitable for diffraction:

-

Method: Vapor Diffusion (Slow).

-

Solvent System: Chloroform (Solvent) / Ethanol (Antisolvent).

-

Procedure: Dissolve crude TBrPGe in minimal

. Place in a small vial. Place this vial inside a larger jar containing Ethanol. Cap tightly. -

Timeline: 3–7 days. Colorless block crystals will form.

Visualizing the Workflow

The following diagram illustrates the logical flow from precursor selection to the final supramolecular assembly analysis.

Figure 1: Step-by-step workflow for the synthesis and crystallographic characterization of Tetrakis(4-bromophenyl)germane.[3]

Applications in Material Science

The crystallographic data of TBrPGe is not merely academic; it serves as the blueprint for:

-

Ge-PAFs (Porous Aromatic Frameworks): Using Ullmann coupling to link the brominated positions, creating ultra-high surface area materials (>1000

) for gas storage. -

Optoelectronics: The Ge core interrupts conjugation, enforcing a high triplet energy level, making it useful as a host material in phosphorescent OLEDs.

References

-

Synthesis of Group 14 Tetrakis(aryl) Compounds Tetrakis(4-bromophenyl)germane synthesis via lithiation. Source:

-

Isostructurality in Tetraphenylmethane Derivatives Comparison of C, Si, Ge, Sn tetrahedral cores and halogen bonding. Source:

-

Porous Aromatic Frameworks (Ge-PAFs) Utilization of TBrPGe as a building block for porous networks. Source:

-

Crystallographic Data for Tetrakis(4-bromophenyl)methane (Analog) CCDC 212982 - Reference for isostructural packing. Source:

Sources

Tetrakis(4-bromophenyl)germane: A Critical Architect for Heavy-Atom Porous Aromatic Frameworks

The following technical guide details the role, synthesis, and applications of Tetrakis(4-bromophenyl)germane, specifically focusing on its function as a heavy-atom node in Porous Aromatic Frameworks (PAFs).

Executive Summary

Tetrakis(4-bromophenyl)germane (TBPGe) is a specialized organometallic building block characterized by its rigid tetrahedral geometry and heavy central germanium atom.[1] Unlike its carbon (tetraphenylmethane) or silicon (tetraphenylsilane) analogs, TBPGe introduces unique electronic properties and bond metrics into supramolecular assemblies. Its primary utility lies in the synthesis of Germanium-Centered Porous Aromatic Frameworks (specifically PAF-4) , where it serves as the structural node. These frameworks exhibit high thermal stability (>400°C), significant porosity (~2246 m²/g), and distinctive luminescent properties attributed to the heavy-atom effect of germanium. This guide outlines the synthesis of the monomer, its polymerization into PAF-4, and its critical applications in gas storage, optoelectronics, and potential drug delivery systems.

Molecular Architecture & Comparative Analysis

The utility of TBPGe stems from its structural homology to lighter Group 14 analogs while offering distinct physicochemical divergences.

Structural Homology and Divergence

The molecule consists of a central Germanium (Ge) atom bonded to four 4-bromophenyl groups in a tetrahedral arrangement (

| Feature | Carbon Analog (PAF-1 Precursor) | Silicon Analog (PAF-3 Precursor) | Germanium Analog (TBPGe) |

| Central Atom | Carbon (C) | Silicon (Si) | Germanium (Ge) |

| Bond Length (M-C) | ~1.54 Å | ~1.87 Å | ~1.95 Å |

| Covalent Radius | 0.77 Å | 1.11 Å | 1.22 Å |

| Electronic Effect | Insulating node | Slight conjugation block | Heavy atom effect (Spin-orbit coupling) |

| Resulting PAF Surface Area | ~5600 m²/g (PAF-1) | ~2932 m²/g (PAF-3) | ~2246 m²/g (PAF-4) |

Key Insight: While the longer Ge-C bond results in a slightly expanded lattice constant, the increased atomic mass and radius of Ge lead to a denser material with a lower specific surface area compared to the carbon analog. However, the Ge center imparts superior luminescent properties and alters the adsorption enthalpy for gases like Hydrogen and methane.

Synthesis Protocols

The synthesis of TBPGe and its subsequent conversion into PAF-4 requires strict exclusion of moisture and oxygen.

Step 1: Synthesis of Tetrakis(4-bromophenyl)germane Monomer

Mechanism: Lithiation of 1,4-dibromobenzene followed by nucleophilic substitution on Germanium(IV) chloride.

Protocol:

-

Reagents: 1,4-Dibromobenzene (4.0 eq),

-Butyllithium ( -

Lithiation: Dissolve 1,4-dibromobenzene in dry THF under Argon at -78°C. Add

-BuLi dropwise. Stir for 1-2 hours to generate (4-bromophenyl)lithium. -

Substitution: Add

slowly to the lithiated suspension at -78°C. -

Workup: Allow to warm to room temperature (RT) overnight. Quench with water. Extract with dichloromethane (DCM).

-

Purification: Recrystallize from chloroform/ethanol to yield white crystals of TBPGe.

Step 2: Polymerization to PAF-4 (Yamamoto Coupling)

Mechanism: Nickel(0)-mediated Ullmann cross-coupling of aryl bromides to form C-C bonds between tetrahedral nodes.

Protocol:

-

Catalyst Prep: In a glovebox, mix Bis(1,5-cyclooctadiene)nickel(0) (

) and 2,2'-bipyridyl (bpy) in dry DMF/THF to form the purple active catalyst complex. -

Coupling: Add TBPGe monomer and 1,5-cyclooctadiene (COD) to the catalyst mixture.

-

Reaction: Heat to 80°C for 24-48 hours under inert atmosphere.

-

Purification (Critical): The resulting solid is insoluble. Wash extensively with HCl (to remove Ni), water, THF, and methanol. Soxhlet extraction is recommended for 24 hours to clear trapped oligomers.

-

Activation: Supercritical

drying is preferred to preserve pore structure.

Functional Properties & Applications

Gas Storage and Separation

PAF-4 is a microporous material with a pore size centered around 1.18 nm . Despite having a lower surface area than PAF-1, the Ge centers influence the heat of adsorption (

| Gas | Uptake Capacity (approx.[2][3][4][5][6] at 1 bar/77K or 273K) | Mechanism |

| Hydrogen ( | ~1.5 - 2.0 wt% | Physisorption in ultramicropores |

| Carbon Dioxide ( | ~2.5 mmol/g | Quadrupole interaction with aromatic rings |

| Methane ( | Moderate | Surface adsorption |

Optoelectronics & Sensing

The heavy Ge atom enhances spin-orbit coupling , which can facilitate intersystem crossing. Unlike the purely fluorescent carbon-based PAFs, Ge-PAFs exhibit unique luminescence profiles that are sensitive to the presence of electron-deficient analytes (e.g., nitroaromatic explosives) via photo-induced electron transfer (PET) quenching mechanisms.

Drug Delivery Potential

For drug development professionals, PAF-4 represents a stable, non-collapsing porous scaffold.

-

Loading: The ~1.2 nm pores are ideal for loading small-molecule chemotherapeutics (e.g., Doxorubicin, 5-FU).

-

Stability: The C-C covalent bonding (phenyl-phenyl) ensures the framework survives physiological pH, unlike labile coordination bonds in some MOFs.

-

Biocompatibility: While Ge is generally less toxic than heavy metals like Pb or Cd, the insolubility of the PAF-4 network minimizes systemic leaching.

References

-

Designed Synthesis and Characterization of Novel Germanium Centered Porous Aromatic Frameworks (Ge-PAFs). Source:Acta Chimica Sinica / ResearchGate Context: Primary synthesis of PAF-4 and comparison with Si/C analogs.[1]

-

Gas Storage in Porous Aromatic Frameworks (PAFs). Source:Energy & Environmental Science Context: Detailed analysis of gas uptake (H2, CO2) in PAF-3 (Si) and PAF-4 (Ge).

-

Porous Aromatic Frameworks as a Platform for Multifunctional Applications. Source:ACS Central Science Context:[6] Review of PAF applications including sensing and potential biomedical uses.[7] [6]

-

Tetrakis(4-bromophenyl)germane (Compound Data). Source:PubChem / Sigma-Aldrich Context: Physical properties and CAS verification (CAS: 1018982-18-7).

Sources

- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Surface Growth of Iron Metal-Organic Frameworks and Electrochemical Synthesis of Metal Organophosphonate and Porous Aromatic Frameworks - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Current Research Trends and Perspectives on Solid-State Nanomaterials in Hydrogen Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Germanium-Based Building Blocks for Next-Generation Porous Materials

Executive Summary

The synthesis of porous materials has historically been dominated by aluminosilicates (zeolites) and transition metal carboxylates (MOFs). However, Germanium (Ge) has emerged as a transformative building block that offers capabilities silicon cannot match.

This guide addresses the technical utility of germanium in constructing porous architectures.[1] Unlike silicon, germanium possesses a unique hydrolytic lability and flexible coordination geometry. We do not view this lability as a defect, but as a programmable feature . It enables the ADOR (Assembly-Disassembly-Organization-Reassembly) mechanism—a top-down synthesis route that allows us to manufacture "unfeasible" zeolite topologies with extra-large pores suitable for macromolecular drug delivery.

Part 1: The Chemistry of the Ge-Building Block

To utilize germanium effectively, one must understand how it diverges from silicon at the atomic level. While both are Group 14 elements, Ge introduces specific structural behaviors that dictate experimental outcomes.

The "Flexible Hinge" Mechanism

Germanium has a larger ionic radius (0.39 Å) compared to Silicon (0.26 Å) in tetrahedral coordination. This results in longer T-O bonds (1.75 Å for Ge-O vs. 1.61 Å for Si-O).

-

Consequence: The Ge-O-Ge bond angles are more acute and flexible than Si-O-Si. This allows the formation of Double Four Ring (D4R) units—cubane-like cages (

or mixed Si/Ge units) that are highly strained and energetically unfavorable in pure silicate frameworks. -

Application: In synthesis, Ge acts as a structure-directing agent (SDA) that stabilizes these D4R units, enabling the crystallization of extra-large pore zeolites (10–14 Å range) which are critical for hosting biologic payloads.

Hydrolytic Lability as a Tool

The Ge-O bond is susceptible to hydrolysis in the presence of water, unlike the robust Si-O bond.

-

Traditional View: A stability liability.

-

Modern Application: A "chemical scissor." By placing Ge atoms at specific junctions (like the D4R pillars between silica layers), we can selectively dissolve these pillars post-synthesis, collapsing or rearranging the structure into new topologies.[2]

Part 2: The ADOR Protocol (Assembly-Disassembly-Organization-Reassembly)[2][3][4][5]

The ADOR process is the gold standard for Ge-based porous material synthesis. It represents a paradigm shift from "trial-and-error" hydrothermal synthesis to rational design .

Mechanism Visualization

The following diagram illustrates the transformation of a parent Germanosilicate (UTL topology) into daughter zeolites (IPC-2 and IPC-4) by exploiting Ge-lability.

Figure 1: The ADOR workflow.[2][3][4] Ge-rich D4R units act as sacrificial pillars, allowing the controlled collapse of the UTL framework into new, stable topologies.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of IPC-2 via ADOR Transformation

Objective: Convert UTL germanosilicate into IPC-2 zeolite. Rationale: This protocol demonstrates the selective removal of Ge to reorganize porosity.[2]

Phase 1: Assembly (Parent UTL Synthesis)

-

Reagents: Tetraethylorthosilicate (TEOS), Germanium Dioxide (

), (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane hydroxide (SDA), Water. -

Mixing: Dissolve

in the SDA solution. Add TEOS. Stir until ethanol evaporates.-

Target Molar Ratio: 0.8 SiO2 : 0.4 GeO2 : 0.4 SDA : 30 H2O.

-

-

Crystallization: Transfer to Teflon-lined autoclave. Heat at 175°C for 6–8 days under rotation.

-

Validation: XRD must confirm UTL topology (peaks at

).

Phase 2: Disassembly (The Critical Ge-Step)

-

Hydrolysis: Suspend calcined UTL powder in water (Liquid/Solid ratio = 50).

-

Conditioning: Heat at 95°C for 16 hours .

-

Isolation: Centrifuge to recover the solid (IPC-1P). The supernatant will contain dissolved Germanium species (recyclable).

Phase 3: Organization & Reassembly

-

Alkoxysilane Treatment: To prevent total collapse (which forms IPC-4), we must "prop" the layers. Mix IPC-1P with diethoxydimethylsilane (DEDMS) in 1M

. -

Reflux: Heat at 175°C for 24 hours. The silane inserts between layers, replacing the leached Ge.

-

Calcination: Fire at 550°C for 6 hours in air.

-

Result: The layers condense via the new silyl bridges, forming IPC-2 .

-

Part 4: Comparative Data & Applications

Structural Metrics

The following table highlights why Ge-based processing is superior for generating specific pore architectures.

| Material | Origin | Pore System | Pore Size (Å) | Surface Area (BET) | Stability |

| UTL | Direct Synthesis (Si/Ge) | 14-ring / 12-ring | 10.5 × 14.0 | ~650 m²/g | Low (Hydrolytically Unstable) |

| IPC-2 | ADOR Product | 12-ring / 10-ring | 6.5 × 7.0 | ~480 m²/g | High (All-Silica Framework) |

| IPC-4 | ADOR Product | 10-ring / 8-ring | 4.0 × 5.5 | ~300 m²/g | High (All-Silica Framework) |

Application: Drug Delivery Vehicles

For the drug development audience, the utility of Ge-materials lies in biocompatibility and payload capacity .

-

Macro-Molecule Hosting: The parent UTL and its derivatives offer extra-large pores (14-ring) often unattainable in pure aluminosilicates. This accommodates peptide-based drugs that would be excluded from standard zeolites like ZSM-5.

-

Toxicity Profile: Unlike heavy metal-based MOFs (e.g., Chromium or Cadmium), Germanium exhibits lower cytotoxicity. Furthermore, the ADOR process allows the removal of Ge after the structure is formed, leaving a pure silica framework (biologically inert) with the imprint of the Ge-structure.

-

Controlled Release: By tuning the "Disassembly" step (Phase 2 above), one can create hierarchical mesopores within the microporous crystal, facilitating faster diffusion rates for large drug molecules.

References

-

The ADOR mechanism for the synthesis of new zeolites Source: Chemical Society Reviews (2015) Significance:[2] The foundational review defining the Assembly-Disassembly-Organization-Reassembly protocol.

-

Synthesis of 'unfeasible' zeolites Source: Nature Chemistry (2016) Significance: Demonstrates the use of Ge-lability to access theoretically predicted but previously unsynthesizable structures.

-

Germanium distributions in zeolites derived from neural network potentials Source: Physical Chemistry Chemical Physics (2024) Significance:[4] Provides computational insight into why Ge prefers D4R sites, validating the structural basis of the ADOR mechanism.

-

Investigations of the ADOR Process Using Solid-State NMR Spectroscopy Source: Crystal Growth & Design (2017) Significance: Offers spectroscopic proof of the specific hydrolysis of Ge-O bonds during the disassembly phase.

-

Porous Organic Cages as Building Blocks for Framework Materials Source: Angewandte Chemie (2025) Significance: Contextualizes Ge-based building blocks within the broader scope of porous framework synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ADOR zeolite with 12 × 8 × 8-ring pores derived from IWR germanosilicate - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06161B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigations of the ADOR Process Using Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The ADOR mechanism for the synthesis of new zeolites - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Tetrakis(4-bromophenyl)germane in Advanced Material and Pharmaceutical Synthesis

Tetrakis(4-bromophenyl)germane is a tetravalent, tetra-aryl germanium compound with significant potential as a versatile building block in materials science and medicinal chemistry. Its tetrahedral geometry and the presence of four reactive aryl-bromide moieties make it an ideal scaffold for the construction of complex three-dimensional structures, including porous organic polymers, dendrimers, and novel therapeutic agents. The Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction, provides a powerful tool to functionalize this core structure, enabling the introduction of a wide range of organic substituents.[1][2] This guide offers a comprehensive overview of the synthesis of tetrakis(4-bromophenyl)germane and detailed protocols for its subsequent Suzuki-Miyaura coupling, with a focus on the underlying chemical principles and practical experimental considerations.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of Tetrakis(4-bromophenyl)germane: A Detailed Protocol

The synthesis of tetrakis(4-bromophenyl)germane can be efficiently achieved through the reaction of germanium tetrachloride with 4-bromophenylmagnesium bromide, a Grignard reagent. This method is analogous to the synthesis of other tetra-aryl germanes and silanes.[4]

Experimental Workflow for the Synthesis of Tetrakis(4-bromophenyl)germane

Caption: Workflow for the synthesis of tetrakis(4-bromophenyl)germane.

Step-by-Step Protocol for the Synthesis of Tetrakis(4-bromophenyl)germane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobromobenzene | 235.90 | 23.6 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Germanium tetrachloride | 214.40 | 4.29 g | 0.02 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Hexanes | - | As needed | - |

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Dissolve 4-bromobromobenzene in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 4-bromobromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.[5][6]

-

Once the reaction has started, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve germanium tetrachloride in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a solid residue.

-

Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford tetrakis(4-bromophenyl)germane as a white solid.

-

Protocols for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

The Suzuki-Miyaura coupling of tetrakis(4-bromophenyl)germane presents challenges due to the steric hindrance around the germanium center and the potential for multiple couplings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling the degree of substitution. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7]

Recommended Catalytic Systems for Challenging Couplings

| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-110 |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane/H2O | 80-110 |

| Pd(PPh3)4 | - | Na2CO3 | DMF/H2O | 80-100 |

General Protocol for the Suzuki-Miyaura Coupling of Tetrakis(4-bromophenyl)germane

This protocol is a general guideline and may require optimization for specific boronic acids. A 1:4 molar ratio of the germane to the boronic acid is used for the exhaustive substitution of all four bromine atoms. For partial substitution, the stoichiometry of the boronic acid should be adjusted accordingly.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |

| Tetrakis(4-bromophenyl)germane | 708.86 | 709 mg | 1.0 |

| Arylboronic acid | - | 4.4 mmol | 4.4 |

| Pd(OAc)2 | 224.50 | 4.5 mg | 0.02 |

| SPhos | 410.51 | 16.4 mg | 0.04 |

| K3PO4 | 212.27 | 849 mg | 4.0 |

| Toluene | 92.14 | 10 mL | - |

| Water | 18.02 | 2 mL | - |

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine tetrakis(4-bromophenyl)germane, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

-

Add the degassed toluene and water via syringe.

-

-

Reaction:

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired tetra-substituted germane.

-

Causality Behind Experimental Choices

-

Choice of Ligand: Bulky, electron-rich phosphine ligands like SPhos and XPhos are crucial for promoting the oxidative addition of the sterically hindered aryl bromides and facilitating the reductive elimination step, leading to higher reaction rates and yields.[7]

-

Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid. Inorganic bases like potassium phosphate and cesium carbonate are effective and commonly used. The choice of base can influence the reaction rate and should be optimized for each specific substrate combination.

-

Choice of Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and subsequent functionalization of tetrakis(4-bromophenyl)germane via the Suzuki-Miyaura coupling reaction. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this versatile building block for the creation of novel materials and complex organic molecules with potential applications in drug discovery and development.

References

-

Glockling, F., & Hooton, K. A. (1962). 688. Hexa-aryldigermanes. Journal of the Chemical Society (Resumed), 3509-3512. [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2025, August 6). ResearchGate. [Link]

-

Grignard Reagents and Silanes. (n.d.). Gelest, Inc.[Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

-

Chem 334: Grignard Reaction. (2016, February 11). YouTube. [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (2025, August 6). ResearchGate. [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

-

Phenylmagnesium bromide. (n.d.). Wikipedia. [Link]

- Preparation method of germane. (n.d.).

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Tetraphenylgermane and Hexaphenyldigermane. (2025, August 6). ResearchGate. [Link]

-

Crystal structure of tetraphenylgermane. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

-

Adsorption of 5,10,15,20-tetrakis (4-bromophenyl)porphyrin on germanium(001). (2025, August 6). ResearchGate. [Link]

-

Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane. (n.d.). ResearchGate. [https://www.researchgate.net/publication/360980287_Synthesis_and_structure_of_tetrakis(chloromethyldimethylsilylethynylsilane_and_-germane]([Link]

-

Germanium tetrachloride – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Reaction of GeCl4 with some phosphorus and arsenic donor ligands; crystal structures of the germanium(II) complex [Bun3PCl][GeCl3] and the germanium(IV) complex GeCl4(AsMe3)2, the first reported example of a tertiary arsine complex of GeIV. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. [Link]

-

Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. (2020, July 13). ResearchGate. [Link]

-

Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. (n.d.). PMC - NIH. [Link]

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021, December 9). Beilstein Journals. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. 688. Hexa-aryldigermanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Preparations and Reaction of Germanium tetrachloride_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Germanium-Cored Star-Shaped Molecules in Optoelectronics

Introduction: The Strategic Advantage of Germanium-Cored Star-Shaped Architectures in Optoelectronics

The relentless pursuit of high-performance organic electronic materials has led to the exploration of diverse molecular architectures. Among these, star-shaped molecules have emerged as a compelling class of materials, offering a unique combination of properties that are highly desirable for optoelectronic applications.[1][2] Their three-dimensional, non-linear structure, featuring a central core from which conjugated arms radiate, imparts distinct advantages over their linear counterparts. These benefits include enhanced solubility, improved thermal stability, and isotropic charge transport, all of which are crucial for the fabrication of efficient and durable organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[2][3]

This document delves into a nascent yet promising frontier: the integration of germanium into the core of these star-shaped architectures. While the majority of research has focused on cores composed of nitrogen, carbon, or other elements, the unique electronic properties of germanium present a compelling case for its use. Germanium, a group 14 element, offers the potential for novel organometallic compounds with tailored electronic and photophysical properties.[4] Tetraphenylgermane, a stable compound with a tetrahedral arrangement of phenyl groups around a central germanium atom, serves as a foundational example of a germanium-cored star-like structure.[4] Its use in the semiconductor industry hints at the potential for germanium-based molecules in advanced electronic applications.[4]

These application notes will provide a comprehensive guide for researchers and scientists interested in exploring the synthesis, characterization, and application of germanium-cored star-shaped molecules in optoelectronic devices. We will detail the rationale behind their design, provide step-by-step protocols for their synthesis and characterization, and outline their fabrication into state-of-the-art devices.

Molecular Design and Synthesis Strategy

The design of germanium-cored star-shaped molecules for optoelectronics hinges on the strategic combination of a central germanium core with functionalized conjugated arms. This modular approach allows for the fine-tuning of the molecule's properties to suit specific applications.

Core Directive: The Role of the Germanium Core

The germanium core serves as the anchor for the conjugated arms and influences the overall electronic properties of the molecule. The tetrahedral geometry of tetraphenylgermane provides a natural scaffold for a three-dimensional star-shaped structure. Functionalization of the phenyl rings of tetraphenylgermane or direct synthesis of germanium-cored molecules with reactive sites is the first step in creating more complex structures.

Convergent Synthesis Approach

A convergent synthetic strategy is generally preferred for the synthesis of well-defined star-shaped molecules.[3] This approach involves the independent synthesis of the conjugated arms, which are then coupled to the central germanium-containing core in a final step. This method allows for greater control over the final structure and simplifies purification compared to a divergent approach. Common coupling reactions such as Suzuki or Negishi coupling are well-suited for this purpose.[5][6]

Application I: Hole-Transporting Materials for Perovskite Solar Cells

Germanium-containing compounds have shown promise as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs).[7] Their appropriate energy levels, good thermal stability, and respectable hole mobility make them viable alternatives to the commonly used spiro-OMeTAD.[7]

Rationale for Germanium-Cored Star-Shaped HTMs

A star-shaped architecture incorporating a germanium core can offer several advantages for HTMs in PSCs:

-

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM needs to be well-aligned with the valence band of the perovskite absorber for efficient hole extraction.[8][9] The electronic properties of the germanium core, combined with the nature of the conjugated arms, can be tuned to achieve this optimal alignment.

-

High Hole Mobility: The three-dimensional structure of star-shaped molecules can facilitate isotropic charge transport, potentially leading to higher hole mobilities compared to linear analogues.[2]

-

Improved Stability: The inherent thermal stability of organogermanium compounds, coupled with the robust nature of star-shaped architectures, can contribute to the long-term operational stability of the PSC device.[7]

-

Dopant-Free Operation: The development of efficient dopant-free HTMs is a critical step towards improving the stability and reducing the cost of PSCs.[7][8]

Protocol 1: Synthesis of a Germanium-Cored Star-Shaped Hole-Transporting Material

This protocol is a representative example based on the functionalization of a tetraphenylgermane core with hole-transporting moieties via a Suzuki coupling reaction.

Materials:

-

Tetrakis(4-bromophenyl)germane (can be synthesized from tetraphenylgermane)

-

4-(N,N-diphenylamino)phenylboronic acid pinacol ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)germane (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (4.4 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

In a separate flask, prepare a 2 M aqueous solution of K₃PO₄ and degas it by bubbling with argon for 30 minutes.

-

Add the degassed K₃PO₄ solution to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir under argon for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add deionized water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product.

Application II: Electron-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable electron-transporting materials (ETMs) is crucial for achieving high-performance OLEDs.[10][11] While many ETMs are based on nitrogen-containing heterocycles, the unique electronic properties of germanium offer an opportunity to design novel ETMs.

Rationale for Germanium-Cored Star-Shaped ETMs

-

Tunable LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) of the ETM should be aligned with the LUMO of the emissive layer to ensure efficient electron injection.[11] By attaching electron-withdrawing groups to the conjugated arms of a germanium-cored star-shaped molecule, the LUMO level can be precisely tuned.

-

High Electron Mobility: A well-designed star-shaped ETM can exhibit high electron mobility due to its three-dimensional charge transport pathways.

-

Good Film-Forming Properties: The star-shaped architecture can disrupt intermolecular packing, leading to amorphous films with good morphological stability, which is essential for preventing device degradation.[2]

Protocol 2: Fabrication and Characterization of an OLED Device

This protocol describes the fabrication of a multi-layer OLED using a germanium-cored star-shaped molecule as the electron-transporting layer.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Ge-ETM / LiF / Al

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Emissive material (e.g., a phosphorescent emitter doped in a host material)

-

Germanium-cored star-shaped electron-transporting material (Ge-ETM)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Organic solvents (e.g., chlorobenzene, chloroform)

-

Vacuum thermal evaporator

Procedure:

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

-

Hole-Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Prepare a solution of the emissive material in a suitable organic solvent. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film at a temperature appropriate for the chosen material.

-

Electron-Transporting Layer (ETL) Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the Ge-ETM layer by thermal evaporation at a rate of 1-2 Å/s. The thickness of this layer is typically 20-40 nm.

-

Electron-Injection Layer (EIL) and Cathode Deposition: Subsequently, deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100 nm) without breaking the vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from oxygen and moisture.

-

Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLED device.

Characterization Protocols

Thorough characterization is essential to understand the structure-property relationships of novel germanium-cored star-shaped molecules.

Protocol 3: Photophysical and Electrochemical Characterization

A. UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the germanium-cored molecule in a suitable solvent (e.g., THF, dichloromethane).

-

Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_max).

-

Excite the solution at λ_max and record the PL emission spectrum to determine the emission maximum (λ_em).

-

Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.

B. Cyclic Voltammetry (CV):

-

Prepare a solution of the germanium-cored molecule in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane).

-

Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Record the cyclic voltammogram to determine the oxidation and reduction potentials.

-

Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Data Presentation

Table 1: Photophysical and Electrochemical Properties of a Representative Germanium-Cored Star-Shaped Molecule

| Property | Value |

| Absorption Max (λ_max, solution) | 380 nm |

| Emission Max (λ_em, solution) | 490 nm |

| Photoluminescence Quantum Yield (PLQY, solution) | 0.65 |

| HOMO Level (from CV) | -5.4 eV |

| LUMO Level (from CV) | -2.8 eV |

| Electrochemical Bandgap | 2.6 eV |

Visualizations

Diagram 1: General Structure of a Germanium-Cored Star-Shaped Molecule

Caption: Tetrahedral Germanium Core with Conjugated Arms.

Diagram 2: Convergent Synthesis Workflow

Caption: Convergent Synthesis of Germanium-Cored Star-Shaped Molecules.

Diagram 3: Energy Level Diagram for a Perovskite Solar Cell

Caption: Energy Level Alignment in a PSC with a Ge-Cored HTM.

References

-

Chem-Impex. Tetraphenylgermane. [Link]

- Google Patents. WO2021013986A1 - Organic molecules for optoelectronic devices.

-

NIH. Synthesis of C3-symmetric star-shaped molecules containing α-amino acids and dipeptides via Negishi coupling as a key step. [Link]

-

PubMed. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. [Link]

-

ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]

- Google Patents. EP4472989A1 - Organic molecules for optoelectronic devices.

-

PubMed. Star-Shaped Conjugated Molecules with Oxa- or Thiadiazole Bithiophene Side Arms. [Link]

-

PubMed. Anharmonic Vibrational Spectroscopy of Germanium-Containing Clusters, GexC4- x and GexSi4- x (x = 0-4), for Interstellar Detection. [Link]

-

ACS Publications. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

-

RSC Publishing. An overview on synthetic strategies for the construction of star-shaped molecules. [Link]

-

RSC Publishing. Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics. [Link]

-

PubMed. New ABC core for the synthesis of nonsymmetric star molecules. [Link]

-

ResearchGate. Modeling of Germanium-Based Perovskite Solar Cell for Different Hole Transport Materials and Defect Density. [Link]

-

PubMed Central. Germanium-lead perovskite light-emitting diodes. [Link]

-

RSC Publishing. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules. [Link]

-

Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

-

MDPI. Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. [Link]

-

RSC Publishing. Germanium K edge in GeO2 polymorphs. Correlation between local coordination and electronic structure of germanium. [Link]

-

ACS Publications. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. Silver/germanium/silver: An effective transparent electrode for flexible organic light-emitting devices. [Link]

-

PubMed. Dopant-Free Hole-Transport Materials with Germanium Compounds Bearing Pseudohalide and Chalcogenide Moieties for Perovskite Solar Cells. [Link]

-

ResearchGate. Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. [Link]

-

ResearchGate. Hole-Transport Materials for Perovskite Solar Cells. [Link]

-

RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. [Link]

-

ResearchGate. Germanium K Edge in GeO2 Polymorphs. Correlation Between Local Coordination and Electronic Structure of Germanium. [Link]

Sources

- 1. An overview on synthetic strategies for the construction of star-shaped molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]